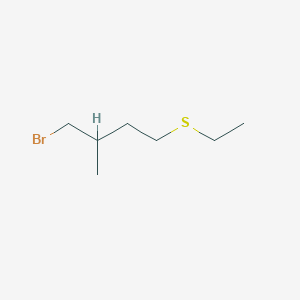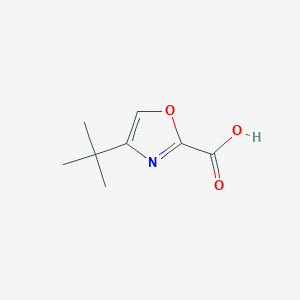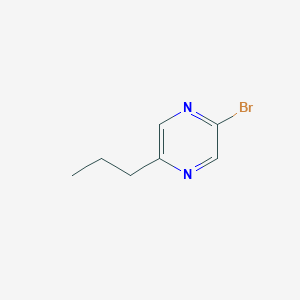![molecular formula C13H10O4 B13181128 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid is an organic compound with the molecular formula C₁₃H₁₀O₄. It is a derivative of furan, a heterocyclic aromatic compound, and contains a formyl group attached to a phenyl ring, which is further connected to a furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-formylphenylboronic acid with 2-furylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[5-(4-Carboxyphenyl)furan-2-yl]acetic acid.
Reduction: 2-[5-(4-Hydroxymethylphenyl)furan-2-yl]acetic acid.
Substitution: Halogenated derivatives of the furan ring.
Applications De Recherche Scientifique
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The formyl group can participate in various chemical interactions, including hydrogen bonding and covalent bonding with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furylacetic acid: Lacks the formyl group and has different reactivity and applications.
4-Formylphenylboronic acid: Contains the formyl group but lacks the furan ring, leading to different chemical properties.
Furan-2-carboxylic acid: Similar furan ring structure but different functional groups.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C13H10O4 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-[5-(4-formylphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H10O4/c14-8-9-1-3-10(4-2-9)12-6-5-11(17-12)7-13(15)16/h1-6,8H,7H2,(H,15,16) |
Clé InChI |
IYAGZEQJEGIPET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC=C(O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)

![9-Hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13181060.png)








![3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13181107.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine](/img/structure/B13181121.png)
